N-benzyl-N-ethyl-4-nitrobenzenesulfonamide
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Overview
Description
N-benzyl-N-ethyl-4-nitrobenzenesulfonamide: is an organic compound with the molecular formula C15H16N2O4S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N-benzylethylamine . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-benzyl-N-ethyl-4-nitrobenzenesulfonamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include with a or .
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. For example, the sulfonamide nitrogen can be alkylated using in the presence of a base.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the benzyl group, using oxidizing agents like .
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium dithionite.
Substitution: Alkyl halides, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products:
Reduction: N-benzyl-N-ethyl-4-aminobenzenesulfonamide.
Substitution: Various N-alkylated derivatives of this compound.
Oxidation: Oxidized derivatives of the benzyl group, such as benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Chemistry: N-benzyl-N-ethyl-4-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an enzyme inhibitor. Sulfonamide derivatives are known to inhibit enzymes such as carbonic anhydrase , making them useful in the treatment of conditions like glaucoma and certain cancers .
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It is also explored for its potential in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, which is beneficial in reducing intraocular pressure in glaucoma patients .
Comparison with Similar Compounds
- N-benzyl-4-nitrobenzenesulfonamide
- N-ethyl-4-nitrobenzenesulfonamide
- N-benzyl-N-methyl-4-nitrobenzenesulfonamide
Uniqueness: N-benzyl-N-ethyl-4-nitrobenzenesulfonamide is unique due to the presence of both benzyl and ethyl groups attached to the sulfonamide nitrogen. This dual substitution can influence its reactivity and interaction with biological targets, potentially enhancing its efficacy as an enzyme inhibitor compared to its mono-substituted counterparts.
Properties
IUPAC Name |
N-benzyl-N-ethyl-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-2-16(12-13-6-4-3-5-7-13)22(20,21)15-10-8-14(9-11-15)17(18)19/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKYWLZPCZKQHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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